(R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate
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Overview
Description
®-1-phenyl-N-(®-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate is a complex organic compound characterized by its unique chemical structure. This compound features a phenyl group, a trifluoromethyl group, and an ethanamine backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-phenyl-N-(®-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate typically involves multiple steps, including the formation of the ethanamine backbone and the introduction of the phenyl and trifluoromethyl groups. Common synthetic routes may involve:
Formation of the Ethanamine Backbone: This can be achieved through reductive amination of a suitable precursor.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the Trifluoromethyl Group: This can be introduced using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-phenyl-N-(®-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-phenyl-N-(®-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding the interactions between organic molecules and biological systems.
Medicine
In medicine, ®-1-phenyl-N-(®-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate may have potential applications as a pharmaceutical intermediate. Its structure suggests it could be a precursor to drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-phenyl-N-(®-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
Compared to these similar compounds, ®-1-phenyl-N-(®-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate stands out due to its complex structure, which includes both a phenyl and a trifluoromethyl group attached to an ethanamine backbone. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate, with CAS number 626244-13-1, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C25H24F3NO4, with a molecular weight of 459.46 g/mol. The compound features a trifluoromethyl group, which significantly influences its biological activity and pharmacokinetics.
Property | Value |
---|---|
Molecular Formula | C25H24F3NO4 |
Molecular Weight | 459.46 g/mol |
Density | 964 kg/m³ |
CAS Number | 626244-13-1 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), potentially useful in treating mood disorders.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The trifluoromethyl group may enhance binding affinity to serotonin transporters.
- Neuroprotective Effects : Some studies have reported neuroprotective properties, suggesting that the compound may reduce oxidative stress and inflammation in neuronal cells.
- Analgesic Properties : There is emerging evidence that this compound may possess analgesic effects, potentially through modulation of pain pathways in the central nervous system.
Case Study 1: Antidepressant Efficacy
A study published in Molecules explored the antidepressant potential of structurally related compounds. The findings indicated that these compounds significantly reduced depressive-like behaviors in rodent models, suggesting that this compound could exhibit similar effects .
Case Study 2: Neuroprotection
Research conducted by MDPI investigated the neuroprotective effects of various phenethylamines. Results demonstrated that compounds with trifluoromethyl substitutions provided significant protection against neurotoxicity induced by oxidative stress . This positions this compound as a candidate for further neuropharmacological studies.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
(1R)-1-phenyl-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N.C8H6O4/c1-12(14-6-4-3-5-7-14)21-13(2)15-8-10-16(11-9-15)17(18,19)20;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-13,21H,1-2H3;1-4H,(H,9,10)(H,11,12)/t12-,13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYBRLKVHRNSJN-OJERSXHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=C(C=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=C(C=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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